2-Bromo-5-methylpyridine 1-oxide structural analysis
2-Bromo-5-methylpyridine 1-oxide structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methylpyridine 1-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a key intermediate, its structural integrity is paramount for the synthesis of complex, biologically active molecules, including those with cardiovascular and anti-inflammatory properties.[1][2] The presence of a bromine atom, a methyl group, and an N-oxide functional group on the pyridine scaffold provides multiple sites for chemical modification and imparts unique electronic properties.[1][3] This guide presents a multi-faceted technical approach to the comprehensive structural elucidation of this compound, integrating data from spectroscopic and crystallographic techniques. We provide not only detailed, field-tested protocols but also the underlying scientific rationale, empowering researchers to apply these methods with confidence and precision.
Foundational Understanding: Synthesis and Physicochemical Properties
A robust structural analysis begins with an understanding of the molecule's origin and basic characteristics.
Synthetic Pathway Overview
The most common route to 2-Bromo-5-methylpyridine 1-oxide involves a two-step process:
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Bromination: The synthesis typically starts with 5-methylpyridine, which undergoes bromination to introduce the bromine atom at the 2-position of the pyridine ring.[1]
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N-Oxidation: The resulting 2-bromo-5-methylpyridine is then oxidized to form the corresponding N-oxide.[1] A common method involves heating with hydrogen peroxide in glacial acetic acid.[4]
Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers, which could complicate spectroscopic interpretation.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | ~188.03 g/mol | [4] |
| Appearance | Light brown or off-white solid | [1] |
| Melting Point | 41-43 °C |
Spectroscopic Characterization
Spectroscopic methods provide the first layer of structural confirmation, offering detailed insights into the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework.[5]
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often suitable. However, for pyridine N-oxides, which have increased polarity, a solvent like DMSO-d₆ may be required to achieve sufficient solubility and prevent signal broadening.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-methylpyridine 1-oxide in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of 0-10 ppm.
-
The N-oxide group is electron-withdrawing, causing deshielding of the ring protons. Expect aromatic signals to appear at higher chemical shifts compared to the non-oxidized parent pyridine.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum over a range of 0-160 ppm.
-
The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The N-oxide function strongly affects the chemical shifts of the carbons ortho (C2, C6) and para (C4) to the nitrogen.
-
Expected Spectral Features (Based on related structures[6][7]):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment Rationale |
| ¹H | ~2.3-2.5 | Singlet | Methyl (CH₃) protons at C5. |
| ¹H | ~7.1-7.4 | Doublet or dd | Proton at C4, coupled to C3 proton. |
| ¹H | ~7.4-7.7 | Doublet or dd | Proton at C3, coupled to C4 proton. |
| ¹H | ~8.1-8.3 | Singlet or narrow d | Proton at C6, deshielded by adjacent N-oxide. |
| ¹³C | ~17-20 | Quartet (coupled) | Methyl carbon. |
| ¹³C | ~120-145 | Doublet (coupled) | Aromatic carbons (C3, C4, C5, C6). |
| ¹³C | ~145-155 | Singlet (coupled) | Brominated carbon (C2), often broadened. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural clues. For halogenated compounds, it offers a distinctive signature.[8]
Key Causality: The Bromine Isotopic Pattern
The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion peak. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[9][10] This pattern is a definitive indicator of the presence of one bromine atom in the molecule.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if volatility allows.
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Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy technique induces reproducible fragmentation, creating a "fingerprint" spectrum.[8]
-
Data Acquisition: Scan a mass range from m/z 40 to 250 to capture the molecular ion and key fragments.
-
Data Interpretation:
-
Identify the molecular ion cluster around m/z 187/189, confirming the molecular formula C₆H₆⁷⁹BrNO / C₆H₆⁸¹BrNO.
-
Analyze major fragment ions. A common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom (M⁺-16). Another expected fragment is the loss of the bromine atom (M⁺-79/81).
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Table of Expected MS Peaks:
| m/z (approx.) | Ion | Significance |
| 187 / 189 | [C₆H₆BrNO]⁺ | Molecular Ion (M⁺, M⁺+2). Confirms bromine presence. |
| 171 / 173 | [C₆H₆BrN]⁺ | Loss of oxygen atom (-16 amu). |
| 108 | [C₆H₆NO]⁺ | Loss of bromine atom (-79/81 amu). |
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy probes the functional groups and bonding within the molecule. FT-IR and FT-Raman are complementary techniques that provide a holistic vibrational profile.[11]
Protocol 3: FT-IR and FT-Raman Analysis
-
FT-IR Sample Preparation (KBr Pellet):
-
FT-Raman Sample Preparation:
-
Place the solid, powdered sample directly into a sample holder (e.g., an aluminum cup).[11]
-
No further preparation is typically needed.
-
-
Data Acquisition:
Key Vibrational Assignments (Based on related structures[11][12]):
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3100-3000 | C-H stretching (aromatic) | IR, Raman |
| 3000-2850 | C-H stretching (methyl) | IR, Raman |
| ~1600 | C=C / C=N ring stretching | IR, Raman |
| ~1250 | N-O stretching (strong) | IR |
| ~1100 | C-CH₃ stretching | IR |
| 800-850 | C-H out-of-plane bending | IR |
| 600-700 | C-Br stretching | IR, Raman |
Definitive Structure: Single-Crystal X-ray Diffraction
While spectroscopy provides a detailed picture of connectivity, single-crystal X-ray diffraction gives the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[13][14]
The workflow for this technique is a self-validating system, from crystal selection to final structure refinement. The data presented here is based on the closely related and structurally analogous isomer, 5-Bromo-2-methylpyridine N-oxide, as a direct case study.[4][15]
Workflow for Single-Crystal X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray analysis.
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent such as methanol or ethanol.[15]
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 294 K).[4]
-
Structure Solution: Process the raw data to determine the unit cell parameters and space group. Solve the structure using direct methods (e.g., SHELXS).[4]
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). This process optimizes atomic positions and displacement parameters to achieve the best fit.[4]
Case Study: Crystallographic Data for 5-Bromo-2-methylpyridine N-oxide[4]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the crystal. |
| a (Å) | 7.3060 (15) | Unit cell dimension. |
| b (Å) | 11.351 (2) | Unit cell dimension. |
| c (Å) | 8.4950 (17) | Unit cell dimension. |
| β (°) | 111.01 (3) | Unit cell angle. |
| Volume (ų) | 657.7 (3) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R1) | 0.063 | A measure of agreement between the model and data. |
| wR2 | 0.162 | A weighted measure of agreement. |
Structural Insights: The analysis of 5-Bromo-2-methylpyridine N-oxide revealed that the pyridine ring is planar, with the N-oxide oxygen and methyl carbon atoms lying in the ring plane.[4] The molecules form centrosymmetric dimers in the crystal lattice through intermolecular C-H···O hydrogen bonds, which is a key stabilizing interaction.[4] A similar packing motif can be anticipated for the 2-Bromo-5-methylpyridine 1-oxide isomer.
Integrated Structural Analysis
No single technique provides the complete picture. True structural verification comes from the synthesis of all available data, where each method corroborates the others.
Integrated Analysis Workflow
Caption: Integrated workflow for complete structural elucidation.
References
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Bryce, D. L., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. Available at: [Link]
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ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. Available at: [Link]
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Ghosh, S., et al. (2021). Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. Available at: [Link]
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IndiaMART. (n.d.). 2 Bromo 5 Methylpyridine 1 Oxide. Available at: [Link]
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ResearchGate. (n.d.). The Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide 2-Isothionate: Synthesis, Characterization, Biological Studies, and X-ray Crystal Structures. Available at: [Link]
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Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData. Available at: [Link]
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Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, The Royal Society of Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for deoxygenation of amine N-oxides. Available at: [Link]
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Liu, Y.-L., et al. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Available at: [Link]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]
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Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
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MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]
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ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Available at: [Link]
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ScienceDirect. (n.d.). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]
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